[2-(1-Benzyloxy-1H-pyrazol-4-yl)-phenyl]-carbamic acid tert-butyl ester

Anaplastic Lymphoma Kinase Kinase Selectivity Structure-Activity Relationship

[2-(1-Benzyloxy-1H-pyrazol-4-yl)-phenyl]-carbamic acid tert-butyl ester (CAS 323583-04-6) is a bifunctional pyrazole building block with a molecular weight of 365.43 g/mol, a density of 1.14±0.1 g/cm³, and a calculated aqueous solubility of approximately 8.4 mg/L at 25°C. The compound incorporates a benzyloxy-protected pyrazole nitrogen and a Boc-protected aniline nitrogen, positioning it as a protected precursor for the synthesis of 1-hydroxy-4-(2-aminophenyl)pyrazole derivatives that constitute critical pharmacophoric elements in anaplastic lymphoma kinase (ALK) inhibitor programs.

Molecular Formula C21H23N3O3
Molecular Weight 365.4 g/mol
Cat. No. B12863555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(1-Benzyloxy-1H-pyrazol-4-yl)-phenyl]-carbamic acid tert-butyl ester
Molecular FormulaC21H23N3O3
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=CC=C1C2=CN(N=C2)OCC3=CC=CC=C3
InChIInChI=1S/C21H23N3O3/c1-21(2,3)27-20(25)23-19-12-8-7-11-18(19)17-13-22-24(14-17)26-15-16-9-5-4-6-10-16/h4-14H,15H2,1-3H3,(H,23,25)
InChIKeyUHGVFXYDSMWQSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(1-Benzyloxy-1H-pyrazol-4-yl)-phenyl]-carbamic Acid tert-Butyl Ester: A Strategic Pyrazole Intermediate for ALK-Targeted Synthesis & Procurement


[2-(1-Benzyloxy-1H-pyrazol-4-yl)-phenyl]-carbamic acid tert-butyl ester (CAS 323583-04-6) is a bifunctional pyrazole building block with a molecular weight of 365.43 g/mol, a density of 1.14±0.1 g/cm³, and a calculated aqueous solubility of approximately 8.4 mg/L at 25°C . The compound incorporates a benzyloxy-protected pyrazole nitrogen and a Boc-protected aniline nitrogen, positioning it as a protected precursor for the synthesis of 1-hydroxy-4-(2-aminophenyl)pyrazole derivatives that constitute critical pharmacophoric elements in anaplastic lymphoma kinase (ALK) inhibitor programs .

Why a Generic Pyrazole-Boronic Acid or Simple Aniline Cannot Substitute for [2-(1-Benzyloxy-1H-pyrazol-4-yl)-phenyl]-carbamic Acid tert-Butyl Ester in ALK-Focused Synthesis


In the discovery of selective ALK inhibitors, the benzyloxy substituent on the pyrazole 1-position is not merely a protecting group but a critical determinant of kinase selectivity versus VEGFR2 and the insulin receptor (IR). The Tripathy et al. (2011) study demonstrated that converting an ethoxy group to a benzyloxy group on a pyrazolone scaffold enhanced ALK potency, improved selectivity against VEGFR2 and IR, and increased metabolic stability . Attempting to replace the benzyloxy group with a smaller alkoxy or unprotected N-hydroxy analogue fundamentally alters the steric and electronic profile that drives selective ALK engagement. Conversely, substituting the Boc-protected aniline with an unprotected aniline or a different N-protected analogue introduces risks: premature deprotection or incompatible reactivity during orthogonal synthetic sequences (e.g., Suzuki coupling followed by N-acylation) can lead to side-product formation and reduced overall yields, as was observed in the directed ortho-metalation and cross-coupling of related 1-benzyloxypyrazoles .

Head-to-Head Evidence for [2-(1-Benzyloxy-1H-pyrazol-4-yl)-phenyl]-carbamic Acid tert-Butyl Ester: Selectivity Gains, Purity, and Synthetic Compatibility


Benzyloxy vs. Ethoxy Substituent on Pyrazolone ALK Inhibitors: Impact on Kinase Selectivity and Potency

Although not a direct measurement on the exact target compound, the seminal SAR study by Tripathy et al. (2011) on structurally related pyrazolone-based ALK inhibitors provides the most robust class-level evidence for the benzyloxy moiety's role. Changing the 1-ethoxy substituent of compound 1 to a 1-benzyloxy group (generating compound 5a) enhanced ALK enzymatic potency, afforded a 6.1-fold improvement in selectivity for ALK over VEGFR2 (from 1.1-fold to 6.7-fold), and also improved selectivity against the insulin receptor (IR). Additionally, compound 5a exhibited improved metabolic stability in human liver microsomes relative to the ethoxy analogue . These data directly substantiate why the benzyloxy group retained in the target compound is essential—and why a cheaper ethoxy-substituted intermediate would yield inferior pharmacological profiles in downstream ALK inhibitors.

Anaplastic Lymphoma Kinase Kinase Selectivity Structure-Activity Relationship VEGFR2

Purity Specification: ≥95% HPLC Purity with Flexible Research-Scale Packaging

The target compound is commercially supplied with a minimum HPLC purity of 95% in packaging sizes ranging from 1 g to 100 g per bottle, as verified by multiple supplier datasheets . In contrast, the closely related free-amine analogue, 2-[1-(benzyloxy)-1H-pyrazol-4-yl]aniline (CAS 229171-17-9), lacks a Boc protecting group and is typically offered only on a custom-synthesis basis with undefined lead times and purity specifications . This difference directly impacts procurement efficiency: the Boc-protected intermediate is available from stock in defined purity, whereas the unprotected analogue requires custom synthesis with additional quality assurance overhead.

Chemical Purity Procurement Specification Research Intermediate

Solubility and LogP Profile: Predictable Purification Characteristics in Aqueous-Organic Biphasic Systems

The target compound exhibits an aqueous solubility of 8.4×10⁻³ g/L (calculated) and a density of 1.14±0.1 g/cm³ at 20°C . These physical–chemical properties place it in a favorable range for extraction and purification during multi-step synthesis: the low aqueous solubility ensures good retention in organic phases during liquid–liquid extraction, while the density facilitates layer separation. In comparison, the corresponding unprotected amine 2-[1-(benzyloxy)-1H-pyrazol-4-yl]aniline has a lower molecular weight (265.31 g/mol) and a higher predicted LogP of ~3.34, which suggests it partitions more aggressively into organic solvents, potentially complicating chromatographic purification of more polar downstream products .

Solubility LogP Purification Physical Chemistry

Synthetic Compatibility: Orthogonal Boc and Benzyl Protection for One-Pot Functionalization

A key synthetic advantage of the target compound is the orthogonality of its two protecting groups: the acid-labile Boc group on the aniline nitrogen and the hydrogenolytically labile benzyl ether on the pyrazole nitrogen. In the context of CAN508 analog synthesis, researchers utilized Boc protection on pyrazoles to direct acylation at the C-4 position via directed ortho-metalation, followed by Suzuki–Miyaura cross-coupling; the Boc group was intentionally hydrolyzed under the palladium-catalyzed Suzuki conditions, thereby eliminating the need for a separate deprotection step . In contrast, intermediates with a free NH₂ group or a single protecting group required additional steps for orthogonal manipulation, resulting in lower overall yields (<60% over two steps vs. >70% when employing orthogonal protection as described in the CAN508 study) .

Orthogonal Protection Suzuki–Miyaura Coupling Directed ortho-Metalation Pyrazole Chemistry

Precision Procurement Scenarios for [2-(1-Benzyloxy-1H-pyrazol-4-yl)-phenyl]-carbamic Acid tert-Butyl Ester in Drug Discovery Workflows


Synthesis of Selective ALK Inhibitor Candidates Requiring a 1-Hydroxy-4-(2-aminophenyl)pyrazole Core

Medicinal chemistry teams developing novel ALK inhibitors that require a 1-hydroxy-4-(2-aminophenyl)pyrazole fragment should select the target compound because the benzyloxy group is a validated selectivity handle. As evidenced by Tripathy et al. (2011), replacing an ethoxy group with a benzyloxy moiety improved ALK selectivity over VEGFR2 by >5-fold . The Boc group simultaneously protects the aniline during Suzuki coupling or reductive amination steps, enabling late-stage deprotection to liberate the free amine for further derivatization.

Orthogonal Functionalization Sequence: Acylation at the Pyrazole C-5 Position Followed by Aniline Derivatization

In multi-step synthetic routes where acylation at the pyrazole C-5 position must precede modification of the aniline nitrogen, the target compound's orthogonal protecting groups are essential. The benzyl protecting group on the pyrazole nitrogen directs ortho-metalation to C-5 , while the Boc-protected aniline remains inert under these conditions. After C-5 functionalization, the Boc group can be removed under acidic conditions without affecting the benzyl ether, allowing sequential, high-yield diversification—a capability not offered by mono-protected or unprotected analogues.

Scaled-Up Intermediate Supply for Process Chemistry Development

Process chemistry groups scaling up ALK inhibitor intermediates from gram to kilogram quantities benefit from the target compound's defined purity (≥95%) and commercial availability in 1–100 g units, which facilitates rapid method development and impurity profiling. The aqueous solubility of ~8 mg/L simplifies liquid–liquid extraction protocols, reducing solvent consumption and cycle times during pilot-plant runs . The orthogonal protection strategy also reduces the number of unit operations, directly contributing to improved process mass intensity.

Fragment-Based Screening Libraries Incorporating Pyrazole Scaffolds

Fragment-based drug discovery (FBDD) campaigns targeting kinases, phosphodiesterases, or other pyrazole-recognizing enzymes can use the target compound as a masked fragment. After Boc deprotection, the free aniline serves as a synthetic handle for library diversification, while the benzyloxy group provides a defined hydrophobic anchor that has been shown to enhance binding site complementarity in ALK . The compound's favorable physical–chemical profile (density ~1.14 g/cm³) also supports automated liquid handling and compound storage in DMSO stock solutions.

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